molecular formula C6H7F2N B6173877 rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile CAS No. 2680539-33-5

rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile

Cat. No. B6173877
CAS RN: 2680539-33-5
M. Wt: 131.1
InChI Key:
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Description

Rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile, also known as rac-DFMC, is a novel fluorinated cyclobutane-based molecule that has been studied for its potential applications in the field of drug discovery. It is a member of the cyclobutane family of molecules, which are characterized by their four-membered ring structure. Rac-DFMC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, it has been studied for its potential use as a drug delivery system.

Mechanism of Action

The mechanism of action of rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile is still under investigation, but it is believed to involve the formation of a covalent bond between the molecule and a target protein or other biological molecule. This bond is believed to be formed through the reaction of the difluoromethyl group with the amide bond of the target molecule. Once the bond is formed, the molecule can then be metabolized by the body, allowing for the release of the drug.
Biochemical and Physiological Effects
Rac-DFMC has been found to have a variety of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-cancer, and anti-fungal properties. Additionally, it has been studied for its ability to inhibit the growth of certain bacteria, as well as its potential use as a drug delivery system.

Advantages and Limitations for Lab Experiments

Rac-DFMC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction can be performed in a short amount of time. Additionally, it is a relatively stable molecule, making it well-suited for use in drug delivery systems. However, it is important to note that rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile is a racemic mixture, meaning that it contains both enantiomers of the molecule. As such, it is important to use a chiral reagent in order to produce the desired enantiomeric form of the molecule.

Future Directions

Future research into rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile could focus on its potential use in drug discovery and drug delivery systems. Additionally, further research could be conducted into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into the development of new synthetic methods for the production of rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile, as well as its potential use in other areas, such as in the field of nanotechnology. Finally, further research could be conducted into the potential use of rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile in the treatment of various diseases, such as cancer and inflammation.

Synthesis Methods

Rac-DFMC is synthesized via a two-step reaction, beginning with the reaction of difluoromethylmagnesium bromide with methyl acrylate. This reaction produces a racemic mixture of the cyclobutane-1-carbonitrile, which is then purified and isolated. The second step involves the reaction of the racemic mixture with a chiral reagent, such as an optically active alcohol, to produce the desired enantiomeric form of the molecule.

Scientific Research Applications

Rac-DFMC has been studied for its potential use in the field of drug discovery. In particular, it has been investigated for its ability to act as a prodrug, meaning that it can be converted into a biologically active compound by the body. Additionally, it has been studied for its ability to act as a drug delivery system, allowing for the targeted delivery of drugs to specific areas of the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile involves the conversion of a cyclobutane derivative to the desired compound through a series of reactions.", "Starting Materials": [ "Cyclobutene", "Difluoromethyl cyanide", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclobutene is treated with difluoromethyl cyanide in the presence of sodium hydride in tetrahydrofuran to form rac-(1r,3r)-3-(difluoromethyl)cyclobutane.", "Step 2: The resulting compound is then treated with methanol and hydrochloric acid to form the corresponding methyl ester.", "Step 3: The methyl ester is then hydrolyzed with sodium bicarbonate and water to form rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid.", "Step 4: The carboxylic acid is then treated with thionyl chloride to form the corresponding acid chloride.", "Step 5: The acid chloride is then treated with sodium cyanide in the presence of a catalytic amount of triethylamine to form rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile." ] }

CAS RN

2680539-33-5

Product Name

rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile

Molecular Formula

C6H7F2N

Molecular Weight

131.1

Purity

95

Origin of Product

United States

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